An In-Depth Technical Guide to Potassium Trisiamylborohydride (CAS 67966-25-0)
An In-Depth Technical Guide to Potassium Trisiamylborohydride (CAS 67966-25-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Powerful Reagent
Potassium trisiamylborohydride, a sterically hindered organoborohydride, represents a potent and highly selective tool in the arsenal of the modern synthetic chemist. Its formidable bulk and potent hydride-donating ability allow for transformations that are often challenging with less demanding reagents. This guide, intended for the experienced researcher, aims to provide a comprehensive overview of its properties, synthesis, reactivity, and safe handling. While specific physical data for this particular reagent remains somewhat elusive in readily available literature, a deep understanding can be built upon the well-established principles of borohydride chemistry and by drawing parallels with its close structural and reactive analogs, such as K-Selectride® and L-Selectride®. This document is structured to provide not just protocols, but also the underlying chemical rationale, empowering the user to apply this reagent with both precision and safety.
Core Characteristics and Physical Properties
Potassium trisiamylborohydride is the potassium salt of the trisiamylborohydride anion. The "siamyl" group is the common name for the 3-pentyl group. Due to its ionic nature and the large, sterically demanding alkyl groups on the boron atom, it is a powerful and selective reducing agent.
| Property | Data |
| CAS Number | 67966-25-0 |
| Molecular Formula | C₁₅H₃₄BK |
| Appearance | Typically supplied as a solution in an organic solvent, such as tetrahydrofuran (THF). As a solid, it would be expected to be a colorless or white, pyrophoric solid. |
| Solubility | Expected to be soluble in aprotic polar solvents like tetrahydrofuran (THF), diethyl ether, and toluene, similar to other trialkylborohydrides[1]. |
| Stability | Highly reactive and pyrophoric; reacts violently with water and protic solvents. Solutions are air and moisture-sensitive and should be handled under an inert atmosphere[2][3]. Thermal decomposition data for potassium trisiamylborohydride is not readily available, but similar borohydrides can decompose at elevated temperatures[1][4]. |
| Melting/Boiling Point | Data not readily available in the provided search results. As it is typically used in solution and is thermally sensitive, distillation is not a standard practice. |
| Density | Data for the pure compound is not readily available. Solutions will have a density dependent on the solvent and concentration. |
Synthesis of Potassium Trisiamylborohydride
The synthesis of potassium trisiamylborohydride is achieved through the reaction of trisiamylborane with potassium hydride[5]. This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF).
Conceptual Workflow for Synthesis
Caption: Synthesis of Potassium Trisiamylborohydride.
Experimental Protocol: Synthesis from Trisiamylborane and Potassium Hydride
Disclaimer: This is a generalized protocol and should be adapted and performed by experienced chemists with appropriate safety precautions for handling pyrophoric materials.
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas (argon or nitrogen), a suspension of potassium hydride in an anhydrous aprotic solvent like THF is prepared.
-
Addition of Trisiamylborane: A solution of trisiamylborane in anhydrous THF is added dropwise to the stirred suspension of potassium hydride at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the consumption of the solid potassium hydride.
-
Completion and Use: Once the reaction is complete (indicated by the dissolution of potassium hydride), the resulting solution of potassium trisiamylborohydride is ready for use. It is typically not isolated as a solid due to its pyrophoric nature and is used directly as a solution.
Reactivity and Mechanism: The Art of Stereoselective Reduction
The defining characteristic of potassium trisiamylborohydride is its ability to act as a highly stereoselective reducing agent, particularly for ketones. This selectivity arises from the immense steric bulk of the three siamyl groups surrounding the boron atom.
Mechanism of Stereoselective Ketone Reduction
The reduction of a ketone by potassium trisiamylborohydride proceeds via the transfer of a hydride ion from the borohydride to the carbonyl carbon. Due to the steric hindrance of the reagent, the hydride is delivered to the less sterically encumbered face of the ketone. This principle is often referred to as "steric approach control"[3][6].
For cyclic ketones, this translates to a preference for attack from the equatorial direction to avoid steric clashes with axial substituents, leading to the formation of the axial alcohol as the major product. The transition state involves the coordination of the potassium cation to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon[6][7].
Caption: General Mechanism of Stereoselective Ketone Reduction.
Applications in Organic Synthesis
Potassium trisiamylborohydride is a valuable reagent for the stereoselective reduction of ketones in the synthesis of complex molecules, including natural products and pharmaceuticals.
Workflow: Stereoselective and Regioselective Reduction of Steroid Ketones
A notable application of bulky borohydrides is the selective reduction of one ketone in the presence of others within a complex molecule, such as a steroid. For instance, potassium tri(R,S-s-butyl)borohydride (a close analog) has been shown to reduce 3-oxo-steroids to the axial alcohol while leaving the 17- and 20-ketone groups unaffected[8]. A similar reactivity profile can be expected for potassium trisiamylborohydride.
Caption: Workflow for Selective Steroid Ketone Reduction.
Handling, Storage, and Disposal: A Guide to Safe Practice
Potassium trisiamylborohydride is a pyrophoric and water-reactive substance, demanding strict adherence to safety protocols. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) by trained personnel.
Safe Handling and Storage
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Inert Atmosphere: Always handle potassium trisiamylborohydride solutions using Schlenk line techniques or in a glovebox[9][10].
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves[11][12][13][14].
-
Storage: Store in a cool, dry place away from ignition sources, water, and oxidizing agents. The container should be tightly sealed under an inert atmosphere[11][12][13][14].
Decision-Making for Handling Pyrophoric Reagents
Caption: Safety Decision-Making for Pyrophoric Reagents.
Protocol for Quenching Unreacted Potassium Trisiamylborohydride
Disclaimer: This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate PPE.
-
Dilution: The solution of potassium trisiamylborohydride is diluted with an equal volume of an anhydrous, high-boiling point, non-reactive solvent like toluene in a flask equipped with a stir bar and an inert gas inlet[5][9][15][16].
-
Cooling: The flask is cooled in an ice-water or dry ice/acetone bath.
-
Slow Addition of a Quenching Agent: A long-chain alcohol, such as isopropanol, is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the evolution of hydrogen gas[5][9][15][16].
-
Sequential Addition of More Protic Solvents: After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by a mixture of alcohol and water, and finally, water is added cautiously until no more gas evolution is observed[5][15].
-
Neutralization and Disposal: The resulting solution is allowed to warm to room temperature and then neutralized with a weak acid (e.g., acetic acid). The neutralized solution should be disposed of as hazardous waste according to institutional guidelines[5][16].
Comparison with Other Bulky Reducing Agents
Potassium trisiamylborohydride belongs to a family of sterically hindered borohydrides that includes the more commonly known K-Selectride® (potassium tri-sec-butylborohydride) and L-Selectride® (lithium tri-sec-butylborohydride)[3][17]. The choice of reagent can influence the stereochemical outcome of a reaction.
| Reagent | Structure | Cation | Key Characteristics |
| Potassium Trisiamylborohydride | K⁺[B(siamyl)₃H]⁻ | K⁺ | Extremely bulky, providing high stereoselectivity. The potassium cation is less coordinating than lithium, which can influence the transition state geometry and reactivity[6][7]. |
| K-Selectride® | K⁺[B(sec-butyl)₃H]⁻ | K⁺ | Very similar in reactivity and selectivity to potassium trisiamylborohydride due to the same cation and similar steric bulk[3][17]. |
| L-Selectride® | Li⁺[B(sec-butyl)₃H]⁻ | Li⁺ | The smaller, more Lewis acidic lithium cation can coordinate more strongly to the carbonyl oxygen, potentially altering the stereoselectivity compared to its potassium counterparts[3][7]. |
Conclusion
Potassium trisiamylborohydride is a highly specialized and powerful reagent for stereoselective reductions. Its effective and safe use requires a thorough understanding of its reactivity, which is dominated by its steric bulk, and strict adherence to protocols for handling pyrophoric materials. While some of its specific physical properties are not widely documented, its chemical behavior can be reliably predicted based on the well-established principles of borohydride chemistry and by analogy to its close relatives. For the discerning synthetic chemist, potassium trisiamylborohydride offers a path to high levels of stereocontrol in the synthesis of complex molecular architectures.
References
- Brown, C. A. Quaternary boron. 8. Interfacial superbase chemistry. The catalyzed reaction of potassium hydride with trisiamylborane. A new convenient synthesis of potassium trisiamylborohydride. The Journal of Organic Chemistry.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Safety, University of Georgia.
- Quenching and Disposal of Liquid Pyrophoric Materials.
- STANDARD OPERATING PROCEDURES (SOP)
- Aldrich 455571 - SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Material Safety Data Sheet - Potassium triethylborohydride, 1M solution in THF. (2005). Cole-Parmer.
- Quaternary boron. 8. Interfacial superbase chemistry. The catalyzed reaction of potassium hydride with trisiamylborane. A new convenient synthesis of potassium trisiamylborohydride.
- METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology.
- Stereochemistry of Ketone Reductions. (2020). Scribd.
- STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. (2025).
- L/N/K-Selectride. (2017).
- K-selectride. Wikipedia.
- potassium borohydride: improved use as a reducing agent for organic and organometallic.
- L and K Selectrides. Scribd.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC.
- POTASSIUM TRIETHYLBOROHYDRIDE. ChemicalBook.
- Synthesis And Characterization Of The Potassium Hydrotris(3-Methyl-4,5,6,7-Tetrahydro-2h-Indazol-2- Yl)
- Thermal Decomposition of Chemical Hydrides*.
- Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride. RSC Publishing.
- Potassium borohydride reductions of ketones absorbed into polymer supports: stereochemical effects. RSC Publishing.
- Potassium triethylborohydride 1.0M tetrahydrofuran 22560-21-0. Sigma-Aldrich.
- US2741539A - Method for preparing potassium borohydride.
- POTASSIUM BOROHYDRIDE CAS NO 13762-51-1 MATERIAL SAFETY D
- In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Vol
- In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Vol
- Potassium borohydride. Wikipedia.
- Potassium triethylborohydride 1.0M tetrahydrofuran 22560-21-0.
- Potassium » properties of compounds. WebElements Periodic Table.
- POTASSIUM BOROHYDRIDE. CAMEO Chemicals.
- Potassium triethylhydrobor
- The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Sarchem Labs.
- Solubility of KF in four organic solvents and thermodynamic dissolution functions.
- Crystal structure of potassium triethylhydridobor
- High-Pressure Synthesis and Characterization of the Novel Potassium Superhydride KH9.
- Potassium borohydride, Potassium tetrahydrobor
- POTASSIUM TRIETHYLBOROHYDRIDE.
- Oxidation and thermal decomposition of sodium and potassium borohydrides.
Sources
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. K-selectride - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Volatile Memory Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. sarponggroup.com [sarponggroup.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. epfl.ch [epfl.ch]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
